3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid
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Overview
Description
3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carboxylic acid group
Scientific Research Applications
3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxan-4-yl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-diketone can form the pyrazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
3-(Oxan-4-yl)pentanedioic acid: Shares the oxan-4-yl group but differs in the rest of the structure.
2-amino-3-(oxan-4-yl)propanoic acid: Contains the oxan-4-yl group and an amino acid functionality.
Uniqueness
3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
3-(oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)14-7-10(12(15)16)11(13-14)9-3-5-17-6-4-9/h7-9H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUTXWUDTKVMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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